G-1

GPER selectivity Estrogen receptor profiling Cell signaling

Dissecting GPER-mediated signaling is confounded by estradiol's simultaneous activation of ERα and ERβ. G-1 solves this with strict GPER selectivity (Ki=11 nM, EC50=2 nM) and no activity at classical estrogen receptors up to 10 μM. • Gold-standard probe for calcium mobilization & ERK1/2 phosphorylation assays at 10-100 nM • Inhibits breast/ovarian cancer cell migration (IC50=0.7-1.6 nM) without ERα/ERβ confounding • Racemic mixture; active enantiomer (LNS8801) in Phase 1/2 clinical development Supplied as ≥98% purity crystalline solid with batch-specific CoA; shipped under ambient conditions.

Molecular Formula C21H18BrNO3
Molecular Weight 412.3 g/mol
Cat. No. B1239475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-1
Molecular FormulaC21H18BrNO3
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
InChIInChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1
InChIKeyVHSVKVWHYFBIFJ-HKZYLEAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G-1 Procurement Guide


G-1 (CAS 881639-98-1) is a nonsteroidal, high-affinity agonist of the G protein-coupled estrogen receptor (GPER/GPR30) that binds with a Ki of 11 nM and an EC50 of 2 nM . It displays no activity at the classical nuclear estrogen receptors ERα and ERβ at concentrations up to 10 μM, enabling researchers to dissect GPER-mediated signaling from ERα/ERβ-mediated effects . G-1 is a racemic mixture of enantiomers, and the active enantiomer (LNS8801) has been isolated and is undergoing clinical development [1].

GPER-selective agonist

Activates GPER without engaging ERα/ERβ at study-relevant concentrations

No classical ER crosstalk

Enables GPER-specific pathway dissection without ERα/ERβ interference

Racemic research probe

Standard 1:1 enantiomer mixture; active enantiomer attribution review recommended

G-1 Selectivity Advantage


Estradiol (E2) activates GPER, ERα, and ERβ simultaneously, confounding interpretation of receptor-specific signaling pathways [1]. Selective estrogen receptor modulators (SERMs) exhibit mixed agonist/antagonist activity across these receptors, further complicating pharmacological dissection [2]. G-1's strict selectivity for GPER over ERα/ERβ at concentrations up to 10 μM provides an essential tool for isolating GPER-dependent effects . Moreover, G-1's off-target activity in certain cell types—suppressing proliferation in a GPER-independent manner—differs from GPER antagonists like G15 and G36, which lack this effect [3]. Substituting G-1 with a less selective agonist or antagonist risks confounding results and misinterpretation of GPER biology.

!

Estradiol co-activates multiple receptors

E2 binds GPER, ERα, and ERβ simultaneously, preventing unambiguous GPER pathway attribution in signaling studies.

!

SERMs introduce mixed agonist/antagonist activity

Mixed pharmacology across ERα, ERβ, and GPER may confound receptor-specific endpoint interpretation.

!

GPER antagonists lack agonist function

G15 and G36 cannot substitute for G-1 in GPER activation assays; G15 exhibits low-affinity ERα cross-reactivity.

G-1 Comparative Evidence


Selectivity vs. 17β-Estradiol

G-1 selectively activates GPER without engaging ERα or ERβ, whereas 17β-estradiol (E2) activates all three estrogen receptors . In GPER-deficient mice, vasodilation to G-1 is completely abrogated, while E2-induced vasodilation is only reduced by ∼50%, indicating E2's residual signaling through ERα/ERβ [1]. G-1 inhibits migration of SKBr3 cells (IC50 = 0.7 nM) and MCF-7 cells (IC50 = 1.6 nM) via GPER activation, while E2's effects in these assays are confounded by ERα/ERβ cross-activation .

Selectivity vs. E2
Head-to-head

G-1: GPER Ki 11 nM, EC50 2 nM; no ERα/ERβ binding up to 10 µM. E2 activates GPER, ERα, ERβ; vasodilation only ~50% GPER-dependent in KO mice.

Supports GPER-specific pathway interpretation without estrogen receptor crosstalk.

In vitro binding and in vivo vasodilation endpoints.

GPER selectivity Estrogen receptor profiling Cell signaling

GPER Agonist vs. G15 Antagonist

G-1 is a GPER agonist (Ki = 11 nM, EC50 = 2 nM), while G15 is a GPER antagonist (Ki = 20 nM) that lacks an ethanone moiety, which is critical for receptor activation [1]. Notably, G15 exhibits low-affinity cross-reactivity with ERα (binding and activation), whereas G-1 shows no ERα/ERβ activity at concentrations up to 10 μM [2]. G-1-stimulated proliferation of uterine epithelial cells in vivo is inhibited by G15, confirming G-1's GPER-dependent effects [3].

G-1 vs. G15 antagonist
Head-to-head

G-1: agonist, Ki 11 nM, EC50 2 nM, no ERα binding. G15: antagonist, Ki 20 nM, low-affinity ERα cross-reactivity. G-1 achieves >900-fold selectivity window over ERα.

Agonist-based GPER activation without ERα confounding; G15 does not support activation endpoints.

Radioligand binding and in vivo epithelial proliferation assays.

GPER pharmacology Antagonist selectivity ERα binding

GPER Agonist vs. G36 Antagonist

G-1 is a GPER agonist, while G36 is a GPER antagonist (IC50 = 112 nM for inhibiting estradiol-mediated activation, 165 nM for G-1-mediated activation) [1]. G36 was designed as an isosteric derivative of G-1 (replacing the ethanone moiety with an isopropyl group) to improve ER counterselectivity over G15 [2]. G36 inhibits G-1-mediated calcium mobilization and ERK1/2 activation but does not affect EGF-mediated ERK1/2 activation, demonstrating functional antagonism [2]. In vivo, G36 blocks G-1-induced bradycardia when microinjected into the nucleus ambiguus [3].

G-1 vs. G36 antagonist
Cross-study

G-1 activates GPER (EC50 2 nM); G36 inhibits G-1-mediated activation (IC50 165 nM) and calcium mobilization. G36 blocks G-1-induced bradycardia in vivo.

G-1 is the reference agonist for GPER activation; G36 serves as a complementary antagonist.

Calcium mobilization and ERK1/2 phosphorylation readouts.

GPER antagonist ER counterselectivity Calcium mobilization

Racemic Mixture vs. LNS8801

G-1 is a racemic mixture of two enantiomers, while LNS8801 is the isolated active enantiomer (the (+)-enantiomer) responsible for GPER agonist activity [1]. The (+)-enantiomer (LNS8801) exhibits potent anticancer activity in vivo and is orally bioavailable, whereas the (−)-enantiomer is inactive [1]. LNS8801 suppresses cancer in a GPER-dependent manner and is suitable for clinical development, having entered Phase 1/2 trials [2]. G-1, as a racemate, is the standard research tool for preclinical mechanistic studies, but LNS8801 represents the clinical-grade, enantiomerically pure alternative for translational work .

Racemate vs. LNS8801
Head-to-head

G-1: racemic mixture (1:1 enantiomers). LNS8801: isolated active (+)-enantiomer, 100% active species, oral bioavailability, in clinical-phase evaluation.

G-1 is the established preclinical racemic probe; LNS8801 offers enantiomerically pure profile for translational studies.

Enantiomeric composition and in vivo tumor model context.

Enantiomeric purity Clinical development Oral bioavailability

In Vivo PK and Antitumor Efficacy

G-1 demonstrates dose-dependent antitumor efficacy in a murine pancreatic ductal adenocarcinoma (PDAC) model (2838c3) [1]. At 10 mg/kg administered subcutaneously, G-1 achieves a Cmax of approximately 1.5 μM in plasma with a half-life of approximately 2 hours [1]. Tumor volume reduction is observed at doses ≥3 mg/kg, with maximal effect at 10 mg/kg [1]. The efficacy is GPER-dependent, as shown by complete abrogation in GPER-knockout models [2]. Compared to vehicle, G-1 (10 mg/kg) reduces tumor volume by >50% and extends survival in both male and female mice [3].

In vivo PK & model response
Model context

10 mg/kg s.c.: Cmax ≈1.5 µM, t1/2 ≈2 h. Tumor volume reduction >50% vs. vehicle; survival extended in PDAC model (GPER-dependent, p<0.05).

Supports in vivo model-response context and PK exposure-model interpretation.

Murine PDAC xenograft; efficacy absent in GPER-KO mice.

Pharmacokinetics In vivo efficacy Tumor xenograft

G-1 Research Applications


GPER Signaling in Cancer

G-1 is the gold-standard reagent for dissecting GPER-mediated signaling pathways in cancer cells, particularly in breast (MCF-7, SKBr3) and ovarian cancer models, where it inhibits migration with IC50 values of 0.7–1.6 nM without confounding ERα/ERβ activation . Researchers use G-1 at 10–100 nM to selectively activate GPER and assess downstream effectors (e.g., calcium mobilization, ERK1/2 phosphorylation) [1].

Metabolic & Cardiovascular Disease Models

G-1 is administered subcutaneously (0.03–10 mg/kg) to evaluate GPER's role in obesity, insulin resistance, and hypertension. In aldosterone/salt-induced hypertensive mice, G-1 (0.03 mg/kg/d s.c.) reduces blood pressure, an effect blocked by the GPER antagonist G15 [2]. In metabolic models, G-1 limits weight gain and improves glucose homeostasis [3].

GPER-Targeted Therapeutics Development

G-1 serves as the prototypical agonist for screening and validating novel GPER modulators. Its well-characterized pharmacology (Ki = 11 nM, EC50 = 2 nM) provides a benchmark for comparing new chemical entities . Additionally, G-1 is used in high-throughput screening assays to identify GPER-dependent gene expression signatures [4].

GPER-Dependent vs. Independent Antitumor Effects

G-1 suppresses proliferation of both GPER-positive and GPER-negative cancer cells, highlighting a GPER-independent mechanism that is not shared by antagonists G15 or G36 [5]. This dual activity makes G-1 valuable for studying both targeted and off-target effects in ovarian and breast cancer models.

Application
Selection Property
Validation Focus
GPER signaling in cancer cells
GPER selectivity over ERα/ERβ
Cell migration and ERK phosphorylation endpoints
Metabolic & cardiovascular disease models
In vivo GPER activation profile
Blood pressure and glucose homeostasis endpoints
GPER-targeted modulator screening
Well-characterized agonist benchmark
Comparative pharmacology with new chemical entities
GPER-dependent vs. independent effects
Dual on-target/off-target activity profile
Proliferation assays in GPER-positive/negative cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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